1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide
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Overview
Description
The compound contains a benzo[d]isoxazol-3-yl group, a methanesulfonamide group, and a 2-methoxy-2,3-dihydro-1H-inden-2-yl group . These groups are common in many organic compounds and can contribute to various chemical properties and biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzo[d]isoxazol-3-yl and methanesulfonamide groups. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Chemical Synthesis and Reagent Efficiency
Regioselective N-mesylating Reagent : The compound 1H-Benzotriazol-1-yl methanesulfonate is an effective reagent for selective mesylation, differentiating amino groups from one another, showcasing the chemical versatility in synthesizing derivatives and analogs of complex molecules like 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide (Sun Young Kim et al., 1999).
Benzoylation in Medicinal Chemistry : The use of benzoyl cyanide in ionic liquid for benzoylation of nucleosides is a 'green' methodology, indicating the potential for environmentally friendly synthesis methods that could be applicable to compounds like 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide (A. Prasad et al., 2005).
Photophysical Properties and Molecular Interactions
Photochemical Transformations : The study of photochemical transformations in certain methanesulfonates suggests the importance of understanding the photoreactivity of complex molecules, which is relevant for the application of 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide in photochemistry or photophysics (S. J. Cristol et al., 1987).
Excited-State Intramolecular Electron Transfers : Research on meta-methoxy-substituted dibenzobicyclooctadienes and their conversions to alcohols and methanesulfonates, like 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide, can provide insights into their behavior under excited states, useful in designing photoactive materials (J. Kauffman & G. S. Bajwa, 1993).
Molecular Structure and Crystallography
- Structural Studies in Crystallography : The crystal structure analysis of nimesulidetriazole derivatives, which share structural similarities with 1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide, helps in understanding the molecular geometry and intermolecular interactions, crucial for designing and synthesizing pharmacologically active compounds (Tanusri Dey et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-24-19(10-14-6-2-3-7-15(14)11-19)13-20-26(22,23)12-17-16-8-4-5-9-18(16)25-21-17/h2-9,20H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCXARMMLLZXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide |
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